PrP 106-126
Description
Historical Context and Significance in Prion Research
The study of transmissible spongiform encephalopathies (TSEs), or prion diseases, was revolutionized by the "protein-only" hypothesis, which posits that the infectious agent is a misfolded isoform (PrPSc) of the normal cellular prion protein (PrPC). imrpress.com A significant challenge in the early days of prion research was the difficulty in obtaining and working with infectious PrPSc. The synthesis of a peptide homologous to residues 106-126 of the human prion protein, a sequence found within the PrP amyloid protein of patients with Gerstmann-Sträussler-Scheinker (GSS) syndrome, provided a more accessible and manageable tool for investigation. nih.govmdpi.com This peptide, PrP 106-126, was instrumental in advancing the understanding of the role of amyloid formation in the pathogenesis of protein-misfolding neurodegenerative disorders. nih.gov Its development allowed researchers to probe the mechanisms of neurotoxicity and programmed cell death in central nervous system diseases. nih.gov
The significance of the 106-126 sequence was further underscored by the discovery that it contains the amyloidogenic palindrome AGAAAAGA (amino acids 113-120), which is a highly conserved region across different species. mdpi.com This conservation suggests a critical role for this sequence in the biological function and dysfunction of the prion protein. The use of this compound as a model system gained further traction as studies demonstrated its ability to induce neurotoxic effects in vitro, providing a valuable platform to dissect the molecular and cellular events underlying prion-induced neurodegeneration. mdpi.comuliege.be
Role as a Synthetic Peptide Model for Prion Protein (PrP) Pathogenesis
This compound serves as a crucial synthetic peptide model for investigating the pathogenesis of prion diseases due to its ability to replicate key aspects of PrPSc-related pathology. frontiersin.org It is widely used to induce neurotoxicity in cell culture models, thereby creating an in vitro system to study the changes associated with prion diseases. mdpi.comnih.gov This peptide has been shown to induce apoptosis, or programmed cell death, in neuronal cells, a hallmark of prion diseases. ontosight.aispandidos-publications.com
Research utilizing this compound has provided significant insights into the molecular mechanisms of prion-induced neurodegeneration. ontosight.ai Studies have shown that this peptide can catalyze the aggregation of the endogenous cellular prion protein (PrPC) into an amyloidogenic form that shares characteristics with PrPSc. imrpress.comspandidos-publications.comimrpress.com This process of converting the normal protein to its pathological counterpart is a central event in prion diseases. Furthermore, this compound has been instrumental in studying the downstream cellular consequences of prion protein aggregation, such as the disruption of cellular membranes and the activation of specific signaling pathways. ontosight.aicapes.gov.br
The utility of this compound as a model is further enhanced by its ability to induce the synthesis of a transmembrane form of PrP, known as CtmPrP, which is thought to be a mediator of neurotoxicity in some prion disorders. imrpress.comimrpress.comnih.gov This finding suggests that the neurotoxic cascade initiated by prion protein aggregation is complex and involves multiple cellular pathways. By providing a means to study these intricate processes in a controlled laboratory setting, this compound continues to be an invaluable tool for researchers working to unravel the complexities of prion pathogenesis.
Mimicry of Prion Scrapie Form (PrPSc) Biological and Biochemical Attributes
A primary reason for the extensive use of this compound in prion research is its remarkable ability to mimic the biological and biochemical properties of the infectious PrPSc isoform. fishersci.nomedchemexpress.com This synthetic peptide shares several key characteristics with PrPSc, making it a relevant and effective surrogate for studying the disease process. imrpress.com
Biochemically, this compound is rich in β-sheet structure, a conformational hallmark of PrPSc, and has a high propensity to spontaneously aggregate into amyloid fibrils. mdpi.comnih.gov These aggregates exhibit partial resistance to proteinase K digestion, another defining feature of PrPSc. mdpi.comimrpress.com This resistance to degradation is believed to contribute to the accumulation of PrPSc in the brains of affected individuals. Furthermore, these peptide aggregates are insoluble in non-ionic detergents. imrpress.com
Biologically, this compound has been shown to be toxic to primary neuronal cultures, mirroring the neurotoxic effects of PrPSc. imrpress.comnih.gov It can induce apoptosis in various neuronal cell lines and has been shown to interact with and disrupt cellular membranes. ontosight.ainih.govresearchgate.net Studies have demonstrated that this compound can induce liposome (B1194612) fusion, suggesting a mechanism for membrane destabilization. nih.govresearchgate.net Additionally, this peptide has been observed to alter cellular cholesterol homeostasis and increase membrane microviscosity. The ability of this compound to trigger these cellular responses, which are believed to be central to prion disease pathology, solidifies its role as a powerful model for studying the molecular basis of prion-induced neurodegeneration.
| Attribute | This compound | PrPSc |
| Secondary Structure | Rich in β-sheet | Rich in β-sheet |
| Aggregation | Forms amyloid fibrils | Forms aggregates and amyloid plaques |
| Protease Resistance | Partially resistant to Proteinase K | Partially resistant to Proteinase K |
| Solubility | Insoluble in non-ionic detergents | Insoluble in detergents |
| Neurotoxicity | Toxic to neuronal cells in culture | Causes neurodegeneration |
| Membrane Interaction | Interacts with and disrupts cell membranes | Associated with cell membranes |
| Induction of PrPC Aggregation | Catalyzes aggregation of endogenous PrPC | Induces conformational change and aggregation of PrPC |
Table 1: Comparison of the Biochemical and Biological Attributes of this compound and PrPSc
Properties
Molecular Formula |
C₈₀H₁₃₈N₂₆O₂₄S₂ |
|---|---|
Molecular Weight |
1912.30 |
sequence |
One Letter Code: KTNMKHMAGAAAAGAVVGGLG |
Origin of Product |
United States |
Structural and Conformational Dynamics Research of Prp 106 126
Amyloidogenic Propensity and Fibril Formation Kinetics
PrP 106-126 exhibits a significant intrinsic tendency to aggregate and form amyloid fibrils. mdpi.comscispace.com This process is characterized by a conformational transition from a largely disordered state to a highly organized, β-sheet-rich structure. mdpi.comoup.com The kinetics of this fibrillization often follow a nucleation-dependent polymerization model, which can be monitored by techniques such as Thioflavin T (ThT) fluorescence and transmission electron microscopy. researchgate.netnih.gov The aggregation process of this compound can be influenced by various factors and proceeds through several intermediate states. uml.edumefst.hr
A hallmark of this compound aggregation is the formation of structures rich in β-sheets. mdpi.comoup.com In solution, the peptide can be predominantly unstructured or in a random coil conformation. scispace.comuml.edu However, under conditions that promote aggregation, it undergoes a significant conformational change to adopt a β-sheet structure. mdpi.comacs.org This transition is a critical event in the pathway to forming larger amyloid assemblies. mefst.hr The presence of a hydrophobic core within the peptide sequence is a key driver for this conformational shift. mdpi.comuml.edu Circular dichroism and solid-state NMR are primary techniques used to characterize this transition, confirming the increase in β-sheet content upon aggregation. mdpi.comoup.comacs.org
The self-assembly of this compound into fibrils is a complex process that involves the formation of various oligomeric intermediates. plos.orgmefst.hr The aggregation pathway is thought to begin with the formation of partially folded intermediates, which then assemble into small, soluble oligomers. mefst.hr These oligomers can act as nuclei for the subsequent rapid addition of monomers, leading to the growth of protofibrils and ultimately mature amyloid fibrils. researchgate.netuml.edu The process is cooperative, and the presence of pre-formed aggregates can significantly accelerate fibril formation. uml.edu The hydrophobic palindrome sequence AGAAAAGA (residues 113-120) is considered a critical region for initiating this self-assembly. mdpi.com
Several factors can modulate the aggregation propensity of this compound. The charge at the C-terminus of the peptide has been shown to play a role; amidation of the C-terminus, which removes the negative charge, can reduce the peptide's fibrillogenic activity. mdpi.com This suggests that electrostatic interactions, potentially head-to-tail interactions between the N-terminal lysine (B10760008) and the C-terminal carboxylate, help stabilize the β-sheet structure. researchgate.net
Oxidation of methionine residues (Met109 and Met112) within the sequence significantly inhibits aggregation. acs.orgnih.govrowan.edu This inhibition is thought to arise from altering inter-peptide interactions rather than changing the monomeric conformation of the peptide itself. acs.orgrowan.edu The introduction of the more polar methionine sulfoxide (B87167) disrupts the hydrophobic interactions that are crucial for self-assembly. rowan.edu
Self-Assembly Processes and Aggregation Pathways
Characterization of Oligomeric Species and Their Conformational States
Before forming mature fibrils, this compound assembles into various soluble oligomeric species. mdpi.comoup.com These oligomers are considered to be the most neurotoxic species in prion diseases. mdpi.com Using techniques like solid-state nuclear magnetic resonance (NMR) and ion mobility spectrometry-mass spectrometry (IMS-MS), researchers have begun to characterize the structure of these transient intermediates. mdpi.comacs.org
Studies suggest that this compound oligomers are composed of peptides that have already adopted a β-sheet-rich conformation, specifically a β-hairpin structure. acs.org These oligomers can exist as hydrated spherical assemblies, which, while containing the basic elements of amyloid fibrils, exhibit long-range disorder and local mobility. mdpi.com This structural flexibility distinguishes them from the more rigid, well-ordered mature fibrils. mdpi.com
Solid-State Structural Elucidation of this compound Fibrils
Due to their insoluble and non-crystalline nature, the high-resolution structure of this compound fibrils has been primarily investigated using solid-state NMR (ssNMR) spectroscopy. nih.govoup.com These studies have provided critical insights into the molecular architecture of the amyloid core.
Solid-state NMR studies have definitively shown that within the mature fibril, this compound peptides adopt a β-sheet secondary structure. nih.govoup.com Specifically, the peptides form in-register parallel β-sheets. nih.govcore.ac.uk This means that identical residues from adjacent peptide molecules align with each other along the fibril axis. These parallel β-sheets are then stacked in an antiparallel fashion to form the fibril core. nih.govcore.ac.uk The region encompassing the palindromic sequence AGAAAAGA is particularly well-ordered and forms the core of the β-sheet structure.
Data Tables
Table 1: Key Research Findings on this compound Aggregation
| Finding | Method(s) Used | Reference(s) |
|---|---|---|
| High amyloidogenic propensity and spontaneous aggregation into β-sheet rich fibrils. | Circular Dichroism, Electron Microscopy | mdpi.com |
| Palindromic sequence AGAAAAGA (113-120) is critical for fibrillogenesis. | In silico analysis, Mutagenesis | mdpi.com |
| C-terminal amidation reduces fibrillogenic activity. | Biochemical assays | mdpi.com |
| Oxidation of methionine residues inhibits aggregation. | Mass Spectrometry, Amyloid growth assays | acs.orgnih.govrowan.edu |
| Oligomers are formed from the association of ordered β-hairpin monomers. | Ion Mobility Spectrometry-Mass Spectrometry, Circular Dichroism | acs.org |
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Thioflavin T |
Mechanistic Investigations of Prp 106 126 Induced Cellular Dysfunction
Neuronal Cell Responses and Associated Pathophysiological Mechanisms
Exposure of neuronal cells to PrP 106-126 triggers a range of pathophysiological responses, primarily centered around the induction of apoptosis and the disruption of fundamental cellular processes like ionic homeostasis. These disturbances are key to understanding the progressive neurodegeneration seen in transmissible spongiform encephalopathies.
Induction of Apoptosis and Programmed Cell Death Pathways
This compound is a potent inducer of apoptosis, or programmed cell death, in various neuronal cell lines, including human neuroblastoma SH-SY5Y cells and primary neurons. nih.govoncotarget.comexcli.de The apoptotic process initiated by this peptide involves a coordinated series of molecular events, beginning with the disruption of mitochondrial integrity and culminating in the activation of executioner enzymes.
A primary and early event in this compound-induced neurotoxicity is the targeting of mitochondria. nih.govtandfonline.com The peptide causes a rapid depolarization of the mitochondrial membrane, which is a critical step in the intrinsic apoptotic pathway. spandidos-publications.comnih.govtandfonline.com This loss of mitochondrial membrane potential disrupts the organelle's function, including its ability to produce ATP and maintain cellular homeostasis. nih.gov The depolarization of the mitochondrial membrane is followed by the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.govtandfonline.com This release is a key trigger for the downstream activation of the apoptotic cascade. Furthermore, this compound can perturb endoplasmic reticulum (ER) calcium homeostasis, leading to an accumulation of reactive oxygen species (ROS), which in turn facilitates mitochondrial membrane depolarization and activates the mitochondria-mediated apoptotic pathway. spandidos-publications.comfrontiersin.org
Table 1: Effects of this compound on Mitochondrial Function
| Experimental Model | Observed Effect | Key Findings | Reference(s) |
|---|---|---|---|
| Human Neuroblastoma SH-SY5Y Cells | Rapid depolarization of mitochondrial membranes | Earliest detectable apoptotic event upon treatment. | nih.gov |
| Primary Neuronal Cells | Mitochondrial membrane depolarization | An efficient model for in vitro study of prion-induced cell death. | spandidos-publications.comoncotarget.com |
| N2a Cells | Alleviation of mitochondrial membrane depolarization with Irisin treatment | Irisin treatment restored changes in mitochondrial morphology. | nih.gov |
| Neuronal Cells | Perturbation of ER calcium homeostasis | Leads to ROS accumulation and facilitates mitochondrial membrane depolarization. | frontiersin.org |
| Neuronal Cells | Release of cytochrome c | Occurs subsequent to mitochondrial depolarization. | nih.govtandfonline.com |
Following the release of cytochrome c from the mitochondria, a cascade of cysteine-aspartic proteases, known as caspases, is activated. This compound has been shown to induce the activation of caspase-3, a key executioner caspase, in various neuronal cell models. nih.govspandidos-publications.comresearchgate.net The activation of caspase-3 is a downstream event of cytochrome c release. researchgate.net However, studies using caspase inhibitors have revealed that while caspases are activated and contribute to apoptosis, they may not be an absolute requirement for cell death induced by this compound. nih.gov This suggests the existence of alternative, caspase-independent apoptotic pathways. For instance, this compound also triggers a rise in intracellular calcium, leading to the activation of calpains, another family of proteases. nih.gov The combined inhibition of both caspases and calpains has been shown to significantly inhibit apoptosis, indicating that these pathways can act in parallel to mediate the neurotoxic effects of the peptide. nih.gov
Table 2: Caspase Activation in Response to this compound
| Cell Line | Key Finding | Experimental Detail | Reference(s) |
|---|---|---|---|
| SH-SY5Y Human Neuroblastoma | Caspase activation observed following mitochondrial depolarization. | Caspase inhibitors did not completely block apoptosis, suggesting alternative pathways. | nih.gov |
| Cortical Neurons | This compound induces caspase-3 activity. | This effect is mediated by NADPH-oxidase activity and oxidative stress. | nih.gov |
| 1C11-derived Bioaminergic Neurons | Caspase-3 activation detected after cytochrome c release. | Activation occurred at 240 min in 1C11 NE cells and 360 min in 1C11 5-HT cells. | researchgate.net |
| SH-SY5Y Cells | JNK and caspase-3 proteins are activated by this compound. | Lactoferrin treatment blocked this activation. | spandidos-publications.com |
Several intracellular signaling pathways are implicated in mediating the apoptotic effects of this compound. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway has been shown to be activated by the interaction of this compound with the p75 neurotrophin receptor (p75NTR). nih.gov This activation of NF-κB appears to have a pro-apoptotic effect in the context of this compound-induced neurotoxicity in N2a neuroblastoma cells. nih.govbiocrick.com
The PI3K/AKT/mTOR signaling pathway, typically a pro-survival pathway, is also modulated by this compound. Some studies show that this compound induces apoptosis by inactivating the PI3K/AKT pathway. researchgate.net Conversely, other research indicates that this compound can induce the phosphorylation of mTOR and that the protein PRAS40 can alleviate this compound-induced apoptosis through the activation of the mTOR-AKT pathway. medchemexpress.com Thymosin beta 4 has been shown to protect against this compound toxicity by inducing autophagy through the inhibition of the PI3K/AKT/mTOR pathway. researchgate.net This highlights the complex and potentially context-dependent role of this signaling axis. Additionally, the c-Jun N-terminal kinase (JNK) pathway, a member of the mitogen-activated protein kinase (MAPK) family, is activated by this compound and plays a significant role in the subsequent neuronal apoptosis. spandidos-publications.comexcli.de
Caspase Activation
Perturbation of Ionic Homeostasis and Electrophysiological Properties
In addition to triggering apoptosis, this compound disrupts the delicate balance of ions across the neuronal membrane, leading to significant alterations in the electrophysiological properties of neurons. This disruption of ionic homeostasis is another key mechanism of its neurotoxicity. nih.gov
This compound has been demonstrated to directly modulate the function of various ion channels. In rat basal forebrain neurons, the peptide evokes a reduction of whole-cell outward potassium (K+) currents. nih.gov Specifically, it causes a depression of the delayed rectifier (IK) and transient outward (IA) potassium currents. nih.gov Part of this effect is attenuated in the absence of extracellular calcium and in the presence of iberiotoxin, a blocker of large-conductance calcium-activated potassium (BK) channels, suggesting an interplay between calcium signaling and potassium channel function. nih.gov
Furthermore, this compound itself can form ion channels in lipid bilayers. nih.govmefst.hr These peptide-formed channels are heterogeneous and permeable to cations, including calcium. nih.govmdpi.com The formation of these non-selective cation channels can disrupt cellular calcium homeostasis by allowing unregulated entry of calcium into the cell or by altering the membrane potential, which in turn affects the function of voltage-gated calcium channels. excli.demefst.hr Some studies have reported that this compound can cause a blockade of L-type voltage-sensitive calcium channels, leading to a decrease in cytosolic calcium levels following depolarization, which can also trigger apoptosis. excli.dephysiology.org The ability of this compound to form pores in the cell membrane represents a direct mechanism for disrupting ionic gradients and inducing cellular toxicity. mdpi.comphysiology.org
Table 3: Modulation of Ion Channels by this compound
| Channel Type | Cell/System Type | Effect of this compound | Consequence | Reference(s) |
|---|---|---|---|---|
| Potassium (K+) Channels | Rat Basal Forebrain Neurons | Reduction of whole-cell outward currents (IK and IA). | Altered neuronal excitability. | nih.gov |
| Calcium-Activated K+ Channels | Rat Basal Forebrain Neurons | Reduction of conductance. | Attenuated by Ca2+-free media and iberiotoxin. | nih.gov |
| L-type Voltage-Sensitive Ca2+ Channels | GH3 Cells | Inactivation/Blockade. | Triggers apoptosis. | excli.dephysiology.org |
| Cation Channels (formed by the peptide) | Lipid Bilayers | Formation of heterogeneous, non-selective cation channels. | Disturbance of ion balance, modification of cellular functions. | nih.govmefst.hrresearchgate.net |
Alterations in Neuronal Excitability
This compound has been shown to directly impact neuronal excitability by modulating ion channel function. nih.gov Studies using patch-clamp techniques on rat basal forebrain neurons revealed that this compound reduces whole-cell outward potassium (K+) currents. nih.gov This effect was observed in a voltage range of -30 to +30 mV and was attenuated in the absence of extracellular calcium (Ca2+), suggesting the involvement of calcium-activated potassium channels. nih.gov Specifically, the peptide was found to depress both the delayed rectifier (IK) and the transient outward (IA) potassium currents. nih.gov
Furthermore, this compound has been demonstrated to interfere with L-type voltage-sensitive calcium channels. capes.gov.brnih.gov In the GH3 cell line, a model for excitable cells, this compound induced a dose-dependent inactivation of these channels, leading to a blockade of depolarization-induced increases in cytosolic calcium levels. nih.govanaspec.com This disruption of calcium homeostasis is a critical factor in the peptide's neurotoxic effects, as the blockade of L-type calcium channels with agents like nicardipine (B1678738) also resulted in apoptosis. nih.gov The peptide has also been observed to augment catecholamine secretion from PC-12 cells by inducing a cadmium-resistant calcium influx pathway, thereby altering the coupling of native calcium channels to the process of exocytosis. physiology.org
| Cell Type | Ion Channel Affected | Effect of this compound | Functional Consequence |
| Rat Basal Forebrain Neurons | Calcium-activated K+ channels, Delayed rectifier K+ channels (IK), Transient outward K+ channels (IA) | Reduction of whole-cell outward currents | Altered neuronal excitability |
| GH3 Cells, PC-12 Cells | L-type voltage-sensitive Ca2+ channels | Inactivation, Blockade of Ca2+ influx | Apoptosis, Augmented catecholamine secretion |
Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation
A significant component of this compound-induced cellular dysfunction is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). nih.gov This peptide triggers a cascade of events that leads to an imbalance in the cellular redox state. The neurotoxic action of this compound is dependent on the cell surface expression of the cellular prion protein (PrPC) and involves the recruitment of a PrPC-Caveolin-Fyn signaling complex, which in turn leads to the overstimulation of NADPH-oxidase activity. nih.govnih.gov This enzymatic activity is a major source of ROS in the cell.
The resulting oxidative stress is evidenced by several downstream effects. In neuronal cells, this compound exposure leads to the sustained activation of mitogen-activated protein kinases (ERK1/2) and stress-activated protein kinases (p38 and JNK1/2), culminating in apoptotic signals. nih.gov Furthermore, studies in N2a cells have shown that this compound induces mitochondrial ROS (mtROS) production. researchgate.net This is accompanied by an increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and a decrease in the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG), indicating a depletion of the cell's primary antioxidant defense. researchgate.net A corresponding decrease in the activities of antioxidant enzymes such as catalase (CAT) and total superoxide (B77818) dismutase (T-SOD) is also observed. researchgate.net
Interestingly, the induction of heme oxygenase-1 (HO-1), a marker of oxidative stress, is differentially regulated in different cell types. While this compound induces a significant accumulation of HO-1 mRNA in astroglial cells, this effect is not observed in cultured neurons. nih.gov This differential response may contribute to the relative resistance of astrocytes to the toxic effects of the peptide compared to neurons. nih.gov
| Parameter | Effect of this compound | Cell Line/System |
| NADPH-oxidase activity | Overstimulation | 1C11-derived neuronal cells |
| ROS levels | Increased | 1C11-derived neuronal cells, N2a cells |
| Mitochondrial ROS (mtROS) | Increased | N2a cells |
| Malondialdehyde (MDA) | Increased | N2a cells |
| GSH/GSSG ratio | Decreased | N2a cells |
| Catalase (CAT) activity | Decreased | N2a cells |
| Total Superoxide Dismutase (T-SOD) activity | Decreased | N2a cells |
| Heme Oxygenase-1 (HO-1) mRNA | Increased (in astroglia), No change (in neurons) | Rat astroglial and neuronal cultures |
Glial Cell Interactions and Activation Dynamics
Microglial Activation and Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNFα)
This compound is a potent activator of microglia, the resident immune cells of the central nervous system. nih.gov This activation is a key component of the neuroinflammatory response seen in prion diseases. nih.govd-nb.info Upon exposure to this compound, microglia undergo morphological changes and produce a variety of pro-inflammatory molecules. d-nb.info
A primary mechanism of microglial activation by this compound involves the NF-κB signaling pathway. oup.com This transcription factor is activated within minutes of exposure to the peptide and drives the expression of several pro-inflammatory cytokines. oup.com Studies have consistently shown that this compound treatment leads to the upregulation of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) at both the mRNA and protein levels in microglial cells. d-nb.infooup.comnih.govnih.gov For instance, in BV2 microglia, this compound treatment resulted in a significant increase in the release of these three cytokines. nih.gov
The activation of microglia by this compound can be mediated by various cell surface receptors, including the formyl peptide receptor-like 1 (FPRL1) and the scavenger receptor CD36. nih.govaai.org The interaction with these receptors can trigger intracellular signaling cascades that lead to cytokine production. nih.govaai.org For example, blocking the CD36 receptor has been shown to downregulate the this compound-induced expression of IL-1β and IL-6. nih.gov Furthermore, the neurotoxic peptide can induce the formation of the NALP3 inflammasome in activated microglia, which is a key platform for the processing and release of mature IL-1β. caister.com
| Cytokine | Effect of this compound | Cell Type | Mediating Pathway/Receptor |
| IL-1β | Upregulation (mRNA and protein) | BV2 microglia, Human monocyte-derived dendritic cells | NF-κB, NALP3 inflammasome, CD36 |
| IL-6 | Upregulation (mRNA and protein) | BV2 microglia, Human monocyte-derived dendritic cells | NF-κB, CD36 |
| TNF-α | Upregulation (mRNA and protein) | BV2 microglia, Human fetal microglial cells, Rat microglia | NF-κB, Mitogen-activated protein kinase |
Astrocytic Responses and Associated Effects
Astrocytes, another major glial cell type in the brain, also exhibit significant responses to this compound. The peptide can directly induce astrocyte proliferation. doi.orgscite.ai This gliotrophic effect appears to be dependent on the peptide's ability to form an amyloid-like structure. scite.ai
In addition to proliferation, this compound can modulate astrocytic function in ways that contribute to neuronal damage. For example, this compound can inhibit the protective effects of astrocytes against glutamate (B1630785) toxicity. capes.gov.br In co-cultures of neurons and astrocytes, the presence of the peptide rendered neurons more susceptible to glutamate-induced cell death. capes.gov.br
Astrocytes also participate in the inflammatory response initiated by this compound. They have been shown to increase the expression of pro-inflammatory cytokines such as IL-1β and TNF-α following treatment with the peptide. nih.govd-nb.info Furthermore, this compound induces a significant increase in the expression of matrix metalloproteinases (MMPs), such as MMP-1, in astrocytes. nih.govd-nb.info These enzymes are involved in the degradation of the extracellular matrix and can contribute to tissue remodeling and damage in neurodegenerative conditions. It has been noted that microglia treated with this compound show a more sensitive and higher gene expression of certain MMPs compared to astrocytes. nih.gov
| Response | Effect of this compound | Cell Type | Key Findings |
| Proliferation | Induced | Cultured astrocytes | Dependent on amyloid structure of the peptide |
| Cytokine Production | Increased IL-1β and TNF-α | Rat astrocytes | Contributes to neuroinflammation |
| MMP Expression | Increased MMP-1 | Rat astrocytes | Potential role in neuronal damage |
| Glutamate Toxicity | Inhibits astrocytic protection | Co-cultures of neurons and astrocytes | Increases neuronal vulnerability |
Interactions with Blood-Brain Barrier Components
The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances between the bloodstream and the central nervous system. This compound has been shown to interact with and compromise the integrity of the BBB. nih.govmdpi.com
Endothelial Cell Responses and Cell Death
This compound can directly interact with brain capillary endothelial cells, the primary cellular component of the BBB, leading to cell death and a breakdown of barrier function. nih.govmdpi.com In vitro studies using confluent porcine brain endothelial cells (PBEC) have demonstrated that this compound causes cumulative cell death, as evidenced by lactate (B86563) dehydrogenase release and caspase-3 induction. nih.gov This process is selective, as a scrambled version of the peptide does not produce the same effect. nih.gov
Beyond direct cytotoxicity, this compound induces a significant reduction in the trans-endothelial electrical resistance, a measure of barrier integrity, without causing a complete loss of cell confluency. nih.gov This is accompanied by a remodeling of intercellular junctions, with the selective disappearance of key tight junction proteins such as occludin and claudin-5, as well as the adherens junction protein VE-cadherin, from the cell borders. nih.gov Interestingly, ZO-1, another tight junction protein, is not affected. nih.gov
The mechanism underlying these changes involves the modulation of intracellular signaling pathways. This compound has been shown to reduce cAMP levels and increase nitric oxide (NO) levels in brain endothelial cells. mdpi.comnih.gov It also alters the activity of the small GTPases Rac1 and RhoA, which are crucial regulators of the endothelial cytoskeleton and barrier properties. mdpi.comnih.gov Specifically, an initial inactivation of Rac1 and activation of RhoA is observed, leading to changes in cytoskeletal protein expression and the remodeling of intercellular junctions. mdpi.comnih.gov This coordinated process of cell death and junctional remodeling ultimately leads to a partial loss of barrier function. nih.govresearchgate.net
| Parameter | Effect of this compound on Brain Endothelial Cells | Key Findings |
| Cell Viability | Cumulative cell death, Apoptosis | Mediated by caspase-3 induction |
| Barrier Function | Reduction in trans-endothelial electrical resistance | Partial loss of barrier integrity |
| Intercellular Junctions | Disappearance of occludin, claudin-5, and VE-cadherin from cell borders | ZO-1 expression is unaffected |
| Cell Morphology | Enlargement of endothelial cell territory | Compensation for cell loss |
| Intracellular Signaling | Reduced cAMP levels, Increased NO levels, Altered Rac1 and RhoA activity | Mediates cytoskeletal and junctional remodeling |
Remodeling of Intercellular Junctions
The synthetic prion peptide this compound, which corresponds to the amyloidogenic region of the prion protein, has been shown to induce significant alterations to the structure and function of intercellular junctions. nih.govtandfonline.com These junctions, comprising tight junctions (TJs) and adherens junctions (AJs), are critical for maintaining the integrity of cellular barriers, such as the blood-brain barrier (BBB). nih.gov Research indicates that this compound perturbs the integrity of both TJs and AJs, leading to barrier dysfunction. goettingen-research-online.de
Studies utilizing in vitro models of the BBB, such as confluent porcine or human brain endothelial cells (PBECs and hCMEC/D3 respectively), have demonstrated that this compound instigates a coordinated process of cell death and subsequent remodeling of the intercellular junctions in the remaining viable cells. nih.govresearchgate.net This remodeling is characterized by the selective disappearance and redistribution of key junctional proteins from the cell borders. nih.govtandfonline.com Specifically, immunocytochemical analyses have revealed a significant reduction in the localization of the tight junction proteins occludin and claudin-5, as well as the adherens junction protein VE-cadherin, at cell-cell contacts following exposure to this compound. nih.govmdpi.com Notably, the localization of another crucial tight junction-associated protein, Zonula occludens-1 (ZO-1), appears to be unaffected. nih.govmdpi.com This disruption of junctional protein arrangement occurs alongside a significant decrease in the trans-endothelial electrical resistance (TEER), a key measure of barrier integrity. nih.gov One study reported a 50% reduction in TEER in porcine brain endothelial cells treated with this compound without a loss of cell confluency. nih.gov
The molecular mechanisms underlying this this compound-induced junctional remodeling are multifaceted. Investigations have revealed the involvement of intracellular signaling cascades that regulate cytoskeletal dynamics and cell adhesion. mdpi.comnih.gov Exposure of brain endothelial cells to this compound leads to a reduction in intracellular cyclic AMP (cAMP) levels. mdpi.comnih.gov Decreased cAMP can, in turn, modulate the activity of the Rho family of small GTPases, which are master regulators of the actin cytoskeleton and endothelial barrier function. mdpi.comnih.gov Specifically, this compound treatment results in the inactivation of Rac1 and the activation of RhoA. mdpi.comnih.gov The activation of RhoA is known to promote stress fiber formation and increase endothelial permeability, which aligns with the observed barrier dysfunction. nih.gov Furthermore, treatment with a Rho kinase (ROCK) inhibitor, Y27632, was shown to prevent the this compound-induced decrease in TEER, confirming the critical role of the RhoA pathway. nih.gov In addition to the cAMP and Rho GTPase pathways, this compound has been found to increase the production of nitric oxide (NO), a signaling molecule that can also influence vascular permeability. mdpi.comnih.gov
It is important to note that this compound also induces significant cytotoxicity, making it challenging to fully ascertain whether the observed alterations to intercellular junctions are a direct effect of the peptide or a secondary consequence of the cell death process. tandfonline.comnih.gov Nevertheless, the evidence points to a coordinated process where the peptide initiates cell killing, causing the remaining cells to remodel their junctions and expand their cell territory to maintain a confluent monolayer. nih.govresearchgate.net
Research Findings on this compound and Intercellular Junctions
| Experimental Model | Key Findings | Affected Junctional Proteins | Signaling Pathway Involvement | Reference |
|---|---|---|---|---|
| Porcine Brain Endothelial Cells (PBEC) | 50% reduction in trans-endothelial electrical resistance (TEER). 23% increase in average cell size. Coordinated cell killing and junctional remodeling. | Occludin (disappeared from borders), Claudin-5 (disappeared from borders), VE-cadherin (disappeared from borders), ZO-1 (unaffected). | Not specified in this study. | nih.gov |
| hCMEC/D3 Human Cerebral Endothelial Cells | This compound disrupts tight junctions and cytoskeleton arrangement. | Tight junction proteins (unspecified). | Not specified in this study. | nih.gov |
| PBEC and hCMEC/D3 Cells | Reduced cAMP levels, increased nitric oxide (NO) levels. Altered activation of small GTPases. | Claudin-5 (decreased expression), Occludin (decreased expression), VE-cadherin (decreased expression), ZO-1 (unaffected). | Inactivation of Rac1, Activation of RhoA. | mdpi.comnih.gov |
| Brain Capillary Endothelial Cells | Alters barrier function through redistribution of TJ and AJ proteins. | Occludin, Claudin-5, VE-cadherin (redistributed from cell-cell contacts to cytosol). | Not specified in this study. | tandfonline.com |
Molecular Interactions and Modulators of Prp 106 126 Activity
Interaction with Lipid Membranes
The interaction of PrP 106-126 with cellular membranes is considered a critical event in its cytotoxic activity. The peptide's ability to perturb the lipid bilayer can lead to a cascade of events culminating in cell death. This interaction is complex, influenced by factors such as lipid composition, pH, and the peptide's own conformational state. nih.govnih.gov
Membrane Destabilization, Permeabilization, and Fusion
Research has demonstrated that this compound can directly interact with and disrupt the integrity of lipid membranes. At low micromolar concentrations (2 to 10 μM), the peptide, particularly in a β-sheet-rich conformation, can induce the immediate destabilization of small unilamellar lipid vesicles. researchgate.net This destabilizing effect is supported by findings from lipid-mixing assays and liposome (B1194612) vesicle leakage tests, which show that this compound can induce liposome fusion. nih.gov The fusogenic property of the peptide is closely associated with its adoption of a predominant β-sheet structure in the presence of liposomes. nih.gov This suggests that the neurotoxicity of this compound may stem from its ability to destabilize cellular membranes through a fusogenic mechanism. nih.gov
The interaction appears to be more pronounced under conditions of strong electrostatic interactions, such as at acidic pH or in the presence of anionic phospholipids (B1166683). nih.govnih.gov Studies using model membranes have shown that while this compound has a low affinity for lipid membranes under physiological conditions, its interaction is significantly enhanced at a lower pH and low ionic strength, particularly with membranes containing anionic phospholipids like phosphatidylglycerol (POPG). nih.govnih.gov The process of membrane-mediated amyloid formation by this compound can lead to the extraction of lipid molecules from the bilayer, which is a significant form of membrane perturbation. core.ac.uk However, some studies have also suggested that the toxic effects might not solely be a consequence of direct membrane interaction and pore formation, but could be mediated by the cellular prion protein (PrPC). nih.govresearchgate.net
Oligomers of this compound have been shown to cause membrane permeabilization, leading to the loss of membrane integrity and subsequent cell death. nih.gov The mechanism of this disruption can vary depending on the composition of the lipid bilayer. For instance, in anionic membranes, the disruption may follow a "carpet" or "detergent" model, whereas in zwitterionic membranes containing cholesterol-rich domains, the peptide can induce a loss of domain separation. nih.gov
Formation of Peptide-Derived Ion Channels in Lipid Bilayers
A significant aspect of this compound's interaction with lipid membranes is its ability to form ion-permeable channels. researchgate.net These channels are generally large and non-selective, allowing the passage of common physiological ions. researchgate.net The formation of these channels is enhanced by factors such as "aging" of the peptide solution and low pH. researchgate.net It is hypothesized that this channel formation is a key cytotoxic mechanism, leading to a discharge of the cellular membrane potential and disruptions in ionic homeostasis, such as an influx of calcium. researchgate.net
These peptide-derived channels have been observed in planar lipid bilayers at peptide concentrations greater than 20μM. tcdb.org The channels exhibit heterogeneity in conductance, which may reflect different oligomeric states of the peptide within the membrane. tcdb.org The highly hydrophobic segment of this compound, specifically residues 113-120 (AGAAAAGA), is believed to be crucial for its ability to interact with and insert into lipid membranes to form these channels. physiology.org The formation of these ion channels is considered a possible mechanism of PrP-mediated neurodegeneration. tcdb.org
Metal Ion Binding Properties and Conformational Effects
Metal ions, particularly copper, manganese, and zinc, have been shown to interact with the prion protein and modulate its properties. The this compound fragment contains key residues that serve as binding sites for these metal ions, and such interactions can significantly influence the peptide's conformation, aggregation, and neurotoxicity.
Copper(II) Binding and Coordination Sphere
Copper(II) ions have a well-documented interaction with this compound. nih.gov This binding is critical for the peptide's aggregation and neurotoxic properties. nih.gov Studies have shown that the removal of trace metal ions like Cu(II) abolishes the aggregation of this compound. nih.gov
The primary coordination site for Cu(II) within the this compound sequence involves the histidine (His-111) and methionine (Met-109 and/or Met-112) residues. nih.govnih.gov Electron paramagnetic resonance (EPR) spectroscopy has suggested a 2N1S1O coordination sphere for the Cu(II) atom, implicating His-111 and a methionine residue. nih.gov Further NMR studies have confirmed the binding of Cu(II) to His-111 and weaker binding to Met-112. nih.gov The free amino group at the N-terminus of the peptide is also implicated in metal binding, as an N-terminally acetylated version of the peptide does not bind Cu(II). nih.gov Molecular dynamics calculations suggest that the peptide binds copper through the imidazole (B134444) nitrogen and the ionized amide nitrogen of His-111, with the N-terminal amino group also participating in coordination. The terminal carboxyl group may stabilize this coordination sphere through ionic interactions. nih.gov This interaction with copper does not appear to involve the hydrophobic C-terminal region, leaving it free to interact with other molecules. nih.gov
The binding of Cu(II) can modulate the activity of the ion channels formed by this compound. One of the channel types formed by the peptide is a Cu(II)-sensitive fast cation channel. nih.gov The binding of Cu(II) is thought to occur at the mouth of the channel, involving residues Met-109 and His-111, and it alters the channel's kinetics through a fast channel block mechanism without changing its conductance. tcdb.orgnih.gov
Manganese(II) and Zinc(II) Interactions
Besides copper, this compound also interacts with other divalent metal ions like manganese(II) and zinc(II). nih.gov These interactions can also influence the peptide's physicochemical properties.
Manganese(II): NMR studies have demonstrated that Mn(II) associates with the this compound peptide. nih.gov While the rapid exchange of the peptide from the Mn(II) coordination sphere complicates detailed structural analysis, qualitative information suggests that the carbonyl oxygens of Glycine-124 and Leucine-125, along with the terminal Glycine-126 carboxyl group, are in close proximity to the bound manganese ion. nih.gov It is also likely that a metal-bound water molecule interacts with the imidazole ring of His-111. nih.gov
Zinc(II): The interaction of Zn(II) with this compound has also been investigated. NMR studies have shown that Zn(II) has a negligible effect on the NMR parameters of the peptide at pH 5.7, suggesting a weaker interaction compared to Cu(II) and Mn(II) under these conditions. nih.gov However, other research indicates that Zn(II) binding is critical for the aggregation and neurotoxicity of this compound. nih.gov Nuclear magnetic resonance has confirmed Zn(II) binding to His-111. nih.gov The interaction of PrP with zinc ions has been shown to decrease the protein's solubility. plos.org It is proposed that metal ions like zinc might replace copper at its binding sites on the prion protein, potentially altering its function and promoting pathological changes. cambridge.org
Peptide-Peptide Interactions and Seeding Mechanisms of this compound
A hallmark of prion diseases is the conversion of the normal cellular prion protein (PrPC) into the disease-associated scrapie isoform (PrPSc), which then acts as a template to convert more PrPC molecules. The this compound peptide mimics this behavior by self-aggregating into amyloid fibrils and seeding the aggregation of its monomeric counterparts.
The aggregation of this compound is a concentration-dependent process that is sensitive to environmental factors like pH. researchgate.net The peptide has a propensity to adopt a β-sheet conformation, which is a prerequisite for the formation of amyloid fibrils. nih.gov Studies using dyes like Thioflavin T (ThT) and Congo Red (CR) have confirmed the formation of β-sheet-rich aggregates. nih.gov
The interaction between individual this compound peptides is a key driver of fibril formation. Studies involving arrays of overlapping peptides have been used to map the specific regions involved in these peptide-peptide interactions. researchgate.net These interactions are not random; rather, they involve specific recognition sequences within the peptide that facilitate the stacking of monomers into a growing fibril.
The concept of "seeding" is central to the propagation of the misfolded state. Pre-formed amyloid seeds of this compound can significantly accelerate the aggregation of soluble monomers, a process that can be monitored by the kinetics of Thioflavin T fluorescence. researchgate.net This seeding mechanism is thought to be fundamental to the progression of prion diseases, where a small amount of PrPSc can trigger a cascade of misfolding. mdpi.com Furthermore, there is evidence of cross-seeding, where aggregates of one amyloidogenic protein can induce the aggregation of another. mdpi.com The interaction with lipid membranes can also play a role in this process, with anionic lipid vesicles being shown to accelerate the aggregation of the peptide. researchgate.net Clustered negative charges on a membrane surface can induce β-sheet formation and self-association of the positively charged this compound peptide. acs.org
Interaction with Other Biological Macromolecules
The synthetic peptide this compound, corresponding to amino acid residues 106-126 of the human prion protein, serves as a crucial model for studying the molecular mechanisms of prion diseases. mdpi.comresearchgate.net Its interactions with other biological macromolecules, particularly the native cellular prion protein (PrPC) and various enzymes, are central to its role in pathogenesis.
Influence on Cellular Prion Protein (PrPC) Conversion
A key event in prion diseases is the conformational conversion of the host-encoded PrPC, which is rich in α-helical structures, into the disease-associated isoform, PrPSc, characterized by a high β-sheet content. nih.govanaspec.comnih.gov this compound is widely used to model this process as it shares several biophysical properties with PrPSc, including a high propensity for β-sheet formation, aggregation, and partial resistance to proteases. mdpi.comimrpress.com
Research indicates that exogenously applied this compound can directly induce the misfolding and aggregation of endogenous PrPC. imrpress.comresearchgate.net Studies using human neuronal cell lines have shown that exposure to this compound catalyzes the conversion of PrPC into an amyloidogenic form that is partially resistant to Proteinase K digestion. imrpress.comnih.gov This process involves this compound binding to cell-surface PrPC, which triggers the aggregation and subsequent internalization of the protein into large intracellular vesicles. researchgate.net This interaction is considered a critical step, as the neurotoxic effects of the peptide are often dependent on the expression of PrPC by the cell. cureffi.orgresearchgate.net
The amino acid sequence within the 106-126 region is highly important for this conversion process. Specifically, the segment spanning residues 112-120 is thought to be a principal binding site for the interaction between PrPC and the converting peptide. imrpress.com The environment also plays a significant role; the conformational shift of this compound to a stable β-sheet structure is favored at acidic pH, similar to the conditions found in endosomal-lysosomal compartments, which are believed to be a primary site for PrPSc formation. nih.govdoi.org Furthermore, the interaction of this compound with PrPC can lead to an overexpression of PrPC itself, creating a positive feedback loop that may amplify the pathogenic process. nih.gov
| Finding | Experimental Model | Key Outcome | Reference |
|---|---|---|---|
| Catalysis of PrPC Aggregation | Human neuroblastoma cells | This compound induces aggregation of PrPC into a weakly proteinase K-resistant form and stimulates synthesis of transmembrane PrP. | nih.gov |
| Induction of Aggregation and Internalization | M17 human neuroblastoma cells | Exogenously added this compound causes cell surface PrPC to aggregate and be internalized in large vesicles. | researchgate.net |
| Importance of Specific Residues | Peptide binding studies | Residues 112-120 are identified as a particularly important region for the binding and inhibitory effects related to conversion. | imrpress.com |
| Environmental Influence on Conformation | Circular dichroism spectroscopy with liposomes | The peptide adopts a stable β-sheet conformation in acidic environments (pH 5.0), mimicking the endosomal-lysosomal compartment where PrPC to PrPSc conversion may occur. | nih.govdoi.org |
| Dependence on PrPC Expression | Genetically matched PrP−/− mouse embryo cultures | The toxic mechanism of this compound has been reported to be dependent on the cellular expression of PrPC. | researchgate.netcureffi.org |
Interactions with Specific Enzymes (e.g., Proteases)
The interaction of this compound with enzymes, especially proteases, is a defining characteristic of its PrPSc-like nature. While PrPC is readily digested by proteases, PrPSc and its analog this compound exhibit significant resistance to degradation. nih.gov
A hallmark of prion disease is the accumulation of PrPSc aggregates that are partially resistant to digestion by Proteinase K (PK). cureffi.org Similarly, aggregated this compound shows partial resistance to degradation by Proteinase K and pronase. acs.org This resistance is a key feature used in experimental models to distinguish the misfolded, pathogenic forms from the normal cellular protein. imrpress.com
However, this resistance is not absolute. The physiological cleavage of PrPC by cellular proteases can influence its conversion. Alpha-cleavage, for instance, cuts PrP within the 106-126 region, generating a C-terminal fragment (C1) that is thought to be incapable of converting to PrPSc and may even be neuroprotective. cureffi.org In contrast, beta-cleavage occurs at the N-terminus of this region, leaving the entire 106-126 sequence intact within the resulting C2 fragment, which remains capable of supporting prion propagation. cureffi.org
Recent research has also identified specific proteases capable of degrading this compound amyloids. In vitro studies have shown that the serine proteases Lumbrokinase (LK), isolated from earthworms, and Serratiopeptidase (SP) can effectively inhibit the formation of this compound fibrils. ingentaconnect.comeurekaselect.comresearchgate.net These enzymes were also shown to disintegrate pre-formed amyloid fibrils, reducing their size and associated cytotoxicity in PC12 cell lines. ingentaconnect.comeurekaselect.com Molecular dynamics simulations confirmed a high-affinity interaction between these enzymes and the this compound peptide. ingentaconnect.comeurekaselect.com
| Enzyme | Type of Interaction | Observed Effect | Reference |
|---|---|---|---|
| Proteinase K | Resistance | Aggregated this compound exhibits partial resistance to digestion, a key characteristic shared with PrPSc. | imrpress.comcureffi.orgacs.org |
| Cellular Proteases (Alpha-cleavage) | Cleavage/Degradation | Cleavage occurs within the 106-126 sequence, producing a C1 fragment that cannot convert to PrPSc and may be neuroprotective. | cureffi.org |
| Cellular Proteases (Beta-cleavage) | Cleavage | Cleavage occurs upstream of the 106-126 region, leaving the amyloidogenic sequence intact in the C2 fragment, which can still support prion conversion. | cureffi.org |
| Lumbrokinase (LK) | Degradation | Inhibits this compound amyloid formation and disintegrates pre-formed fibrils in vitro, reducing cytotoxicity. | ingentaconnect.comeurekaselect.comresearchgate.net |
| Serratiopeptidase (SP) | Degradation | Inhibits this compound amyloid formation and disintegrates pre-formed fibrils in vitro, reducing cytotoxicity. | ingentaconnect.comeurekaselect.comresearchgate.net |
Methodological Approaches in Prp 106 126 Research
Biophysical and Spectroscopic Characterization Techniques
A range of spectroscopic techniques are utilized to probe the secondary structure and aggregation kinetics of PrP 106-126 in various environments.
Circular Dichroism (CD) spectroscopy is a important tool for investigating the secondary structure of this compound. Studies have shown that the conformation of this compound is highly dependent on its environment. In aqueous solutions, the peptide predominantly adopts a random coil structure. nih.govcnr.it However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE)-water mixtures, this compound transitions to a more ordered state, primarily adopting an α-helical conformation. nih.govcnr.itcore.ac.uk
Interestingly, CD experiments have also captured an α-helix to β-sheet conformational transition for a blocked version of the peptide, PrP[Ac-106–126-NH2], at varying SDS concentrations. nih.govcore.ac.uk This transition to a β-sheet structure is significant as the accumulation of β-sheet-rich aggregates is a key feature of prion diseases. mdpi.com Further studies have demonstrated that interaction with lipid membranes containing negatively charged gangliosides can induce β-sheet formation in this compound. The presence of β-structures is often characterized by a minimum in the CD spectrum around 216 nm. core.ac.uk In some experiments, no α-helical signal was detected under any condition, with the spectra showing a strong negative band at 198 nm, indicative of a random coil structure, which shifts to 204 nm upon interaction with membranes at pH 5. nih.gov
Table 1: Conformational States of this compound Detected by CD Spectroscopy
| Condition | Predominant Secondary Structure | Citation |
| Aqueous Solution | Random Coil | nih.govcnr.it |
| TFE-Water Mixture | α-Helix | nih.govcnr.itcore.ac.uk |
| SDS Micelles | α-Helix | nih.govcnr.itcore.ac.uk |
| Varying SDS Concentrations (blocked peptide) | α-Helix to β-Sheet Transition | nih.govcore.ac.uk |
| Ganglioside-Containing Membranes | β-Sheet | |
| Fibrillar Aggregates | β-Sheet (minimum at 216 nm) | core.ac.uk |
| HEPES Buffer (pH 7.4) | Random Coil (minimum at 204 nm) | nih.gov |
| Acetate Buffer (pH 5) with Membranes | Shift from 198 nm to 204 nm | nih.gov |
The Thioflavin T (ThT) fluorescence assay is a standard method for detecting the formation of amyloid fibrils. ThT exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid aggregates. Research has confirmed that this compound forms amyloid fibrils, and this aggregation can be monitored using ThT. core.ac.uksemanticscholar.org
Incubation of this compound leads to an increase in ThT fluorescence, indicating fibril formation. semanticscholar.org The kinetics of aggregation can be followed over time, with some studies showing a strong increase in fluorescence emission within hours of peptide dissolution. researchgate.net However, it has also been noted that some β-sheet-rich proteins may not induce a strong characteristic ThT fluorescence. nih.gov In certain comparative studies, this compound did not show a significant fluorescence peak over time compared to other amyloidogenic peptides. researchgate.net The assay is also used to screen for inhibitors of this compound aggregation, where a reduction in ThT fluorescence indicates inhibitory activity. researchgate.net
Table 2: Thioflavin T (ThT) Fluorescence Assay Findings for this compound
| Observation | Interpretation | Citation |
| Increased fluorescence upon incubation | Formation of amyloid fibrils | semanticscholar.org |
| Rapid increase in fluorescence emission | Fast aggregation kinetics | researchgate.net |
| Lack of significant fluorescence peak in some studies | Variable aggregation propensity or fibril structure | researchgate.net |
| Reduced fluorescence in the presence of certain molecules | Inhibition of aggregation | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about this compound in different states. Solid-state NMR has been instrumental in defining the secondary and quaternary structure of this compound fibrils. core.ac.uk These studies have revealed that the fibrils are composed of in-register parallel β-sheets that are stacked in an antiparallel fashion. core.ac.uk
Solution-state NMR has been used to study the conformation of the peptide in membrane-mimicking environments. For instance, NMR analysis confirmed the helical nature of an acetylated and amidated form of this compound in the presence of SDS micelles. nih.govcore.ac.ukbiocrick.com NMR has also been employed to investigate the interaction of this compound with metal ions. These studies have shown that the peptide can bind metal ions like Cu(II) and Mn(II), and have helped to delineate the binding sites. nih.gov For example, Cu(II) has been shown to bind through the imidazole (B134444) nitrogen and the ionized amide nitrogen of His-111 and the amino-terminal group. nih.gov
Table 3: Key Findings from NMR Spectroscopy of this compound
| Technique | Sample Condition | Key Finding | Citation |
| Solid-State NMR | Fibrils | In-register parallel β-sheets in an antiparallel stack | core.ac.uk |
| Solution NMR | SDS Micelles | Helical conformation of blocked this compound | nih.govcore.ac.ukbiocrick.com |
| Solution NMR | Aqueous solution with metal ions | Delineation of Cu(II) and Mn(II) binding sites | nih.gov |
Dynamic Light Scattering (DLS) is used to determine the size distribution of particles in a solution, making it a valuable tool for monitoring the aggregation of this compound. diva-portal.orguni-saarland.desissa.it DLS can estimate the size of fibrils and other aggregates that form over time. researchgate.net Studies have used DLS to show that the size of this compound aggregates can be reduced in the presence of potential inhibitor molecules, such as certain enzymes. researchgate.net This technique provides a quantitative measure of the extent of aggregation and can be used to follow the kinetics of this process.
Table 4: Application of Dynamic Light Scattering (DLS) in this compound Research
| Application | Finding | Citation |
| Fibril Size Estimation | Provides data on the size of this compound aggregates. | researchgate.net |
| Inhibition Studies | Lower fibril size indicates inhibition of aggregation. | researchgate.net |
Ultraviolet-Visible (UV-Vis) spectroscopy is another technique employed to study the interactions of this compound, particularly with other molecules like DNA. nih.govacs.org Variations in the absorbance intensities in UV-Vis spectra can indicate binding between this compound and other substances. nih.govacs.org For instance, changes in the UV-Vis spectrum have been used to validate the interaction between this compound and salmon DNA. nih.govacs.org This method can provide evidence of complex formation and is often used in conjunction with other spectroscopic techniques for a more comprehensive analysis. It has also been used to study the interaction of the peptide with polyoxometalates. researchgate.net
Dynamic Light Scattering (DLS)
Microscopic Imaging Techniques
Microscopic techniques are essential for visualizing the morphology of this compound aggregates and their effects on cellular structures.
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are widely used to visualize the fibrillar aggregates formed by this compound. core.ac.uk TEM images of negatively stained samples have revealed straight, unbranched fibrils with a width of approximately 5-7 nm. core.ac.ukresearchgate.net AFM measurements have provided complementary information on the height of these fibrils, which is typically around 2.4 nm. core.ac.uk AFM has also been used to observe the disruptive effects of this compound on model lipid membranes, showing the formation of porous defects in planar bilayers. nih.govfigshare.comnih.gov
Confocal microscopy is employed to study the interaction of this compound with cells. For example, it has been used to show that this compound can induce the aggregation and internalization of the cellular prion protein (PrPC) on the cell surface. aai.org Fluorescence microscopy has also been used to detect inclusions of this compound within various cell types, including neurons, astrocytes, and microglia. nih.gov Furthermore, electron microscopy with gold particle detection has confirmed the presence of these peptide inclusions in the cytoplasm of exposed cells. nih.gov In studies of cellular pathology, TEM has been used to observe ultrastructural changes in mitochondria and the formation of autophagosomes in cells treated with this compound. mdpi.comspandidos-publications.com
Table 5: Summary of Microscopic Imaging Findings for this compound
| Technique | Observation | Citation |
| Transmission Electron Microscopy (TEM) | Straight, unbranched fibrils (5-7 nm wide) | core.ac.ukresearchgate.net |
| Atomic Force Microscopy (AFM) | Fibril height of ~2.4 nm; porous defects in lipid bilayers | core.ac.uknih.govfigshare.comnih.gov |
| Confocal Microscopy | Co-localization and aggregation with PrPC on cell surfaces | aai.org |
| Fluorescence Microscopy | Intracellular inclusions in neurons, astrocytes, and microglia | nih.gov |
| Transmission Electron Microscopy (TEM) | Mitochondrial ultrastructural changes and autophagosome formation | mdpi.comspandidos-publications.com |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the surface morphology of this compound aggregates and their interactions with model membranes. Research has employed AFM to observe the physical structure of the peptide and its disruptive effects on lipid bilayers.
Studies have shown that monomeric this compound can induce porous defects in planar lipid bilayers, an effect observed directly using solution AFM. figshare.comresearchgate.net This suggests a mechanism of toxicity involving direct interaction with the cell membrane. Further AFM-based force spectroscopy experiments revealed that this compound reduces the Young's modulus of these lipid bilayers, indicating a change in their mechanical properties. figshare.com In other studies, AFM has been used to monitor the time-course of membrane disruption, demonstrating that related peptides can form holes and progressive discontinuities in artificial membranes. plos.org The technique has also been instrumental in studying the co-aggregation of this compound with other amyloidogenic proteins, such as the human islet amyloid polypeptide (hIAPP), by elucidating the structure of the resulting hetero-oligomeric aggregates. nih.govacs.org
Table 1: Key Findings from AFM Studies on this compound
| Research Focus | Key Finding | References |
| Interaction with Lipid Membranes | Monomeric this compound creates porous defects in planar bilayers. | figshare.comresearchgate.net |
| Mechanical Properties of Membranes | This compound reduces the Young's modulus of lipid bilayers. | figshare.com |
| Aggregate-Membrane Interaction | Aggregated this compound can disorganize lipid membranes. | plos.org |
| Hetero-aggregation | Elucidated the formation of hetero-oligomers between this compound and hIAPP. | nih.govacs.org |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides ultrastructural details of this compound fibrils and their effects within cells. This technique has been crucial for confirming the amyloidogenic nature of the peptide and observing its subcellular localization and impact on organelles.
TEM analysis has confirmed that this compound polymerizes into amyloid-like fibrils in vitro. Micrographs reveal the distinct fibrillogenic structures formed by the peptide, whereas certain non-toxic mutant versions of the peptide form only amorphous, non-fibrillar clusters. researchgate.net Within cells, TEM coupled with immunogold labeling has been used to identify inclusions of this compound within the cytoplasm of neurons, astrocytes, and microglia, demonstrating that the peptide can be sequestered by these cells. nih.gov Furthermore, TEM has been employed to observe the consequences of this compound exposure, such as an excessive increase in autophagosomes, which are cellular structures involved in the degradation of cellular components. oncotarget.comnih.gov These observations provide visual evidence of the cellular pathways, like autophagy and mitophagy, affected by the peptide. nih.govfrontiersin.org
Table 2: Applications of TEM in this compound Research
| Application | Observation | References |
| Fibril Morphology | Visualized the formation of amyloidogenic fibrils by this compound. | researchgate.net |
| Subcellular Localization | Detected peptide inclusions within the cytoplasm of neurons and glial cells. | nih.gov |
| Cellular Response | Verified an increase in autophagosomes and autolysosomes post-treatment. | oncotarget.comnih.gov |
| Organelle Analysis | Used to prepare and analyze cells for this compound-induced mitophagy. | frontiersin.org |
Live-Cell Imaging for Cellular Dynamics
Live-cell imaging encompasses techniques that allow for the observation of cellular processes in real-time, providing critical insights into the dynamic nature of this compound interactions with living cells. These methods often utilize fluorescence microscopy to track the peptide or cellular components over time.
Researchers have used fluorescence microscopy to follow the trafficking of fluorescently-labeled this compound. These studies show the formation of intracellular inclusions in neurons, astrocytes, and microglia, which appear in a time-dependent manner and are abundant after 24 hours of exposure. nih.gov Live-cell imaging is particularly powerful for monitoring dynamic changes in organelle health and function. For example, by using the fluorescent dye NAO (10-N-nonyl acridine (B1665455) orange) with confocal microscopy, studies have tracked the content of cardiolipin (B10847521), a mitochondrial-specific phospholipid, in live cells. frontiersin.orgnih.gov This research showed that this compound treatment leads to a dramatic decrease in cardiolipin content over a 24-hour period, indicating mitochondrial stress. frontiersin.orgnih.gov Such non-invasive approaches are essential for understanding the sequence of events in cellular responses without inducing artifacts from phototoxicity. nanolive.com
Cellular and Biochemical Assays
Cell Viability and Metabolic Assays (e.g., MTT, LDH)
Cell viability and metabolic assays are fundamental tools for quantifying the cytotoxic effects of this compound. The MTT assay, which measures mitochondrial metabolic activity, and the lactate (B86563) dehydrogenase (LDH) release assay, which indicates loss of membrane integrity, are commonly used.
Numerous studies have demonstrated the dose-dependent toxicity of this compound in various cell types using these assays. For instance, a significant decrease in neuronal viability, as measured by both MTT and LDH assays, was observed in primary rat cortical neurons after a 5-day treatment with the peptide, correlating with the formation of amyloid plaques. nih.gov Similarly, dose-dependent toxicity was confirmed in mouse cerebral endothelial cells. nih.gov These assays are also used to evaluate the efficacy of potential protective agents. In one study, an LDH assay showed that a secretome from adipose-derived mesenchymal stem cells could restore cell viability in SH-SY5Y neuroblastoma cells exposed to this compound. mdpi.com Interestingly, in mouse microglial BV-2 cells, the MTT assay indicated that this compound actually increased cell proliferation.
Table 3: Findings from Cell Viability and Metabolic Assays on this compound
| Cell Type | Assay | Finding | References |
| Primary Rat Cortical Neurons | MTT, LDH | Decreased neuronal viability after 5-day treatment. | nih.gov |
| Porcine Brain Endothelial Cells | MTT, LDH | Induced cumulative cell death. | medchemexpress.com |
| Mouse Cerebral Endothelial Cells | MTT, LDH | Caused dose-dependent toxicity. | nih.gov |
| SH-SY5Y Neuroblastoma Cells | LDH | Decreased cell viability, which was restored by AdMSC secretome. | mdpi.com |
| Mouse Microglia BV-2 Cells | MTT | Increased cell proliferation after 18h and 24h treatment. |
Apoptosis Assays (e.g., Caspase Activity, Annexin V Staining)
Apoptosis, or programmed cell death, is a key mechanism of this compound-induced neurotoxicity. Assays that detect hallmarks of apoptosis, such as the externalization of phosphatidylserine (B164497) (detected by Annexin V staining) and the activation of caspases (a family of proteases central to apoptosis), are widely employed.
Flow cytometry using Annexin V binding has shown that this compound induces apoptosis in neuronal cells, with some studies detecting apoptotic cells as early as two hours after treatment. capes.gov.brnih.gov Dual staining with Annexin V and a viability dye like propidium (B1200493) iodide (PI) allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells, providing a more detailed picture of the cell death process. nih.gov Studies have shown that this compound treatment significantly increases the populations of both early and late apoptotic cells. nih.gov The activation of specific caspases, particularly caspase-3 and caspase-9, is another critical indicator of apoptosis. researchgate.net Assays measuring the activity of these enzymes, or their cleavage products via Western blot, have confirmed that this compound triggers the caspase cascade, leading to cell death. plos.orgmedchemexpress.comresearchgate.net
Table 4: Apoptosis Assay Findings in this compound Research
| Apoptotic Marker | Assay Method | Cell Line | Key Finding | References |
| Phosphatidylserine Exposure | Annexin V-FITC/PI Flow Cytometry | N2a cells | This compound significantly increased the number of apoptotic cells. | researchgate.net |
| Phosphatidylserine Exposure | Annexin V Binding | SH-SY5Y cells | Apoptosis detected as early as 2 hours post-treatment. | capes.gov.br |
| Caspase-3 Activation | Caspase 3 Induction Assay | Porcine Brain Endothelial Cells | This compound induces cell death via Caspase 3. | medchemexpress.com |
| Caspase-3 and -9 Activation | Western Blot | N2a cells | Treatment increased the activation of caspase-3 and caspase-9. | researchgate.net |
| DNA Fragmentation | TUNEL Staining | N2a cells | This compound increased the number of TUNEL-positive apoptotic cells. | researchgate.net |
Gene Expression Analysis (e.g., Real-time Quantitative PCR)
Real-time quantitative polymerase chain reaction (RT-qPCR) is a sensitive technique used to measure changes in gene expression levels in response to this compound. This approach helps to identify the cellular pathways and molecular responses that are transcriptionally regulated during peptide-induced stress and inflammation.
Studies using RT-qPCR have revealed that this compound can significantly alter the expression of the prion protein gene (Prnp) itself. In mouse microglial BV-2 cells, exposure to the peptide led to a time-dependent increase in PrP mRNA levels, with a 3-fold increase after 18 hours and a 4.5-fold increase after 24 hours. nih.gov This suggests a potential feedback loop in glial cells. Furthermore, gene expression analysis has been crucial in characterizing the neuroinflammatory response to this compound. In rat astrocytes and microglia, RT-qPCR showed an increased expression of genes for matrix metalloproteinases (MMPs), such as MMP-1 and MMP-11, which are involved in tissue remodeling and inflammation. nih.govd-nb.info The technique has also been used to measure the expression of inflammatory cytokines, demonstrating that this compound can induce pro-inflammatory genes like TNF-α and IL-1β in neuronal cells. mdpi.com
Table 5: Gene Expression Changes Induced by this compound
| Gene(s) Analyzed | Cell Type | Technique | Finding | References |
| PrP mRNA | Mouse Microglia BV-2 | RT-qPCR | 4.5-fold increase in expression after 24h treatment. | nih.gov |
| MMP-1, MMP-11 | Rat Microglia | RT-qPCR | Significantly increased gene expression. | nih.govd-nb.info |
| TNF-α, IL-1β (pro-inflammatory) | SH-SY5Y cells | RT-PCR | Upregulated by this compound treatment. | mdpi.com |
| IL-10 (anti-inflammatory) | SH-SY5Y cells | RT-PCR | Upregulated by AdMSC secretome in the presence of this compound. | mdpi.com |
Electrophysiological Measurements (e.g., Patch Clamp Technique)
The patch clamp technique is a powerful electrophysiological tool used to study the electrical properties of single ion channels in cells. In the context of this compound research, this method has been instrumental in elucidating how the peptide disrupts neuronal function at the ionic level.
Studies utilizing patch-clamp recordings on rat basal forebrain neurons have demonstrated that this compound can significantly alter neuronal excitability. nih.gov Specifically, the application of this peptide leads to a reduction in whole-cell outward potassium (K+) currents. nih.gov This effect was observed in a voltage range between -30 and +30 mV. nih.gov Further investigation revealed that this reduction is due to the depression of specific K+ channel conductances, including the delayed rectifier (IK) and the transient outward (IA) currents. nih.gov The effect on outward currents was notably diminished in calcium-free environments and in the presence of iberiotoxin, a blocker of calcium-activated potassium channels, suggesting a role for calcium signaling in the peptide's mechanism of action. nih.gov
In another study on PC-12 cells, patch-clamp recordings showed that while this compound did not change the total calcium current density, it did induce a small, novel Cd2+-resistant calcium influx pathway. nih.gov This alteration in calcium handling contributes to an augmentation of catecholamine secretion from these cells. nih.gov Furthermore, deletions in the central region of the prion protein, such as the Δ105-125 segment which encompasses the this compound sequence, have been shown to induce spontaneous inward cationic currents in cultured cells. researchgate.net These findings from patch-clamp studies provide direct evidence of this compound's ability to modulate ion channel function, a key factor in its neurotoxicity.
| Cell Type | Key Finding | Affected Currents/Channels | Reference |
|---|---|---|---|
| Rat Basal Forebrain Neurons | Reduction of whole-cell outward K+ currents | Delayed rectifier (IK), Transient outward (IA), Ca2+-activated K+ channels | nih.gov |
| PC-12 Cells | Augmentation of catecholamine secretion | Induction of a Cd2+-resistant Ca2+ influx pathway | nih.gov |
| Cultured Cells (with Δ105-125 PrP) | Induction of spontaneous inward cationic currents | Cationic channels | researchgate.net |
Membrane Integrity and Leakage Assays
Membrane integrity and leakage assays are crucial for understanding how this compound interacts with and damages cellular membranes, a proposed mechanism for its toxicity. These assays typically involve model membrane systems, such as liposomes or vesicles, loaded with a fluorescent dye. The release of this dye upon peptide-induced membrane disruption can be quantified to assess the extent of damage.
Research has shown that this compound can induce the leakage of fluorescent dyes from liposomes, indicating a loss of membrane integrity. nih.govnih.gov The efficiency of this disruption is dependent on the lipid composition of the membrane. Oligomers of this compound are particularly effective at disrupting anionic lipid bilayers, which are often used to mimic bacterial membranes. nih.gov The mechanism of disruption in these anionic membranes is proposed to follow a "carpet" or "detergent" model, where the peptide accumulates on the membrane surface and solubilizes it, leading to the formation of micelles and subsequent leakage. nih.govresearchgate.net
In contrast, the interaction with zwitterionic membranes containing cholesterol-rich domains, which are more representative of mammalian cell membranes, appears to follow a different mechanism. nih.gov Here, this compound oligomers induce a loss of domain separation and decrease membrane disorder, which may trigger apoptotic pathways. nih.govresearchgate.net Furthermore, membrane integrity assays using lactate dehydrogenase (LDH) release from cultured cells have confirmed that this compound can cause cell membrane destabilization. nih.govresearchgate.net However, some studies suggest that the toxicity of this compound may not be solely a consequence of pore formation, as a modified version of the peptide with increased membrane affinity did not lead to increased membrane permeabilization. researchgate.net
Cytokine Quantification Assays
The inflammatory response is a key feature of prion diseases, and cytokine quantification assays are essential for measuring the levels of these signaling molecules produced by immune cells in response to this compound. These assays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and flow cytometry, provide quantitative data on the pro-inflammatory effects of the peptide.
Studies have consistently demonstrated that this compound stimulates various immune cells, particularly microglia and monocyte-derived dendritic cells (DCs), to produce and release pro-inflammatory cytokines. researchgate.netoup.comnih.gov In human monocyte-derived DCs, this compound has been shown to up-regulate the production of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). oup.com For instance, treatment with this compound resulted in a 55-fold increase in intracellular IL-1β, a 10-fold increase in IL-6 and TNF-α, and a 15-fold increase in IL-12. oup.com
Similar results have been observed in microglial cells. nih.govplos.org In BV2 microglial cells, this compound treatment led to a significant increase in the mRNA and protein levels of IL-1β, IL-6, and TNF-α. plos.org This pro-inflammatory response is often mediated by the activation of transcription factors like NF-κB. researchgate.netoup.com The quantification of these cytokines provides a direct measure of the inflammatory potential of this compound and its contribution to the neuroinflammation seen in prion diseases.
| Cell Type | Induced Cytokines | Method of Quantification | Reference |
|---|---|---|---|
| Human Monocyte-Derived Dendritic Cells | IL-1β, IL-6, TNF-α, IL-12 | Flow Cytometry, RNase Protection Assay | oup.com |
| BV2 Microglia | IL-1β, IL-6, TNF-α | ELISA, Quantitative RT-PCR | plos.org |
| Rat Astrocytes and Microglia | IL-1β, TNF-α | Western Blot | nih.gov |
| Human Monocyte-Derived Macrophages | IL-1β, IL-6, TNF-α | ELISA | researchgate.net |
Computational Modeling and Simulation
Computational methods, particularly molecular dynamics simulations and molecular docking, have become indispensable for studying the structural dynamics and interactions of this compound at an atomic level. These techniques complement experimental approaches by providing insights that are often difficult to obtain through laboratory methods alone.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to model the movement of atoms and molecules over time, providing a detailed view of the conformational changes and aggregation processes of this compound. These simulations have been crucial in understanding the peptide's structural plasticity and its propensity to form β-sheet-rich structures, a hallmark of amyloid fibrils. nih.govplos.org
MD simulations have shown that this compound can adopt various conformations, including β-hairpins, which are considered to be important intermediates in the aggregation pathway. plos.orgplos.org Replica exchange molecular dynamics (REMD) simulations, a more advanced technique, have been used to explore the conformational landscape of the peptide more extensively. plos.orgplos.org These simulations have revealed that mutations, such as the pathogenic A117V mutation, can increase the propensity of the peptide to form β-hairpin structures, while protective mutations like H111S favor helical structures. plos.org
Simulations have also been employed to study the initial stages of oligomerization, showing that hydrophobic interactions drive the dimerization of this compound. plos.org Furthermore, MD simulations have been used to investigate the elongation mechanism of this compound fibrils, suggesting that the fibril ends can template the conversion of incoming peptides into a β-sheet conformation. arxiv.org The influence of environmental factors, such as pH, on the peptide's structure has also been explored, indicating that the β-sheet conformation is sensitive to pH changes. plos.orgscispace.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound research, docking studies are primarily used to investigate the interaction of the peptide with potential inhibitor molecules.
Strategies for Modulating Prp 106 126 Pathogenicity: Mechanistic Exploration
Inhibition of PrP 106-126 Aggregation and Fibrillization
The aggregation of this compound into β-sheet-rich fibrils is a critical step in its pathological cascade. researchgate.net Therefore, preventing this process is a primary therapeutic strategy. Various approaches, from small molecules to enzymatic degradation, have been investigated to inhibit the formation of these toxic aggregates.
Small Molecule Modulators
A diverse range of small molecules has been identified for their ability to interfere with the aggregation of this compound. These molecules often work by binding to the peptide and stabilizing its non-toxic conformation or by redirecting the aggregation pathway towards non-toxic species.
One notable example is the cyclic peptide Aplidine , isolated from the tunicate Aplidium albicans. Studies have shown that Aplidine is a potent inhibitor of this compound aggregation into β-sheet fibrils when present at a 1:1 molar ratio. researchgate.net This inhibitory effect displays sequence specificity, being more potent against the prion peptide than other amyloidogenic peptides. researchgate.net
Another class of inhibitors includes indole-based cyclometallated palladium complexes . These compounds have demonstrated a high binding affinity for this compound, influencing its conformation and aggregation. rsc.org The anti-aggregation effect is thought to be primarily associated with the physicochemical properties and reactivity of the metal center. rsc.org
L- and D-aspartic acid-modified 1, 2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) liposomes have also been explored. rhhz.net L-Asp-DPPE liposomes were found to be particularly effective at inhibiting both the oligomerization and amyloidogenesis of this compound, consequently reducing its cytotoxicity. rhhz.net In contrast, D-Asp-DPPE liposomes showed limited inhibitory effects. rhhz.net This highlights the importance of molecular chirality in modulating this compound aggregation. rhhz.net
Polysaccharides like low-molecular-weight heparin (LMWHep) have also been shown to inhibit the fibril formation of this compound. nih.gov The mechanism is thought to involve the interaction of LMWHep with the peptide, which increases its stability and alters the equilibrium between its soluble and aggregated forms. nih.gov
Interactive Data Table: Small Molecule Modulators of this compound Aggregation
| Modulator | Mechanism of Action | Observed Effect | Supporting Evidence |
| Aplidine | Binds to this compound, preventing β-sheet fibril formation. | Strong inhibition of aggregation at a 1:1 molar ratio. | FTIR and TEM studies. researchgate.net |
| Indole-based cyclometallated palladium complex | High-affinity binding to this compound, altering its conformation. | Inhibition of aggregation and fibrillization. | ThT assay, CD, TEM, and AFM. rsc.org |
| L-Asp-DPPE liposomes | Inhibit oligomerization and amyloidogenesis. | Rescue of this compound-induced cytotoxicity. | CCK-8 assay, ThT assay. rhhz.net |
| Low-molecular-weight heparin (LMWHep) | Stabilizes PrP, interfering with nucleation and growth phases of fibrillization. | Inhibits fibril formation. | In vitro studies. nih.gov |
Enzymatic Degradation Approaches
An alternative strategy to prevent the accumulation of this compound is to enhance its clearance through enzymatic degradation. Certain proteases have shown the ability to break down these pathogenic peptides.
Research has explored the potential of serine proteases like Lumbrokinase (LK) and Serratiopeptidase (SP) . eurekaselect.comingentaconnect.com In vitro studies have demonstrated that both LK and SP can inhibit the formation of this compound amyloids. eurekaselect.comingentaconnect.com Evidence from Thioflavin T fluorescence assays and dynamic light scattering indicates a reduction in fibril size after incubation with these enzymes. eurekaselect.comingentaconnect.com Furthermore, the degradation of the amyloids by LK and SP was associated with increased cell viability in PC12 cell lines, suggesting that this enzymatic approach can mitigate the toxicity of this compound aggregates. eurekaselect.comingentaconnect.com
Interactive Data Table: Enzymatic Degradation of this compound
| Enzyme | Source | Observed Effect on this compound | Supporting Evidence |
| Lumbrokinase (LK) | Earthworm | Inhibition of amyloid formation and degradation of existing fibrils. | Thioflavin T fluorescence assay, dynamic light scattering, cell viability assays. eurekaselect.comingentaconnect.com |
| Serratiopeptidase (SP) | Serratia species | Inhibition of amyloid formation and degradation of existing fibrils. | Thioflavin T fluorescence assay, dynamic light scattering, cell viability assays. eurekaselect.comingentaconnect.com |
Influence of Oxidation State on Aggregation
The chemical modification of amino acid residues within this compound can significantly impact its aggregation propensity. The oxidation of methionine residues, in particular, has been a focus of investigation.
The oxidation of the two methionine residues (Met109 and Met112) in this compound to methionine sulfoxide (B87167) has been shown to inhibit its assembly into oligomers. acs.org Structural analyses suggest that this inhibition is not due to a major change in the monomeric conformation of the peptide but rather from the mediation of inter-peptide interactions that are crucial for aggregation. acs.orgnih.gov
Vanadium-substituted Keggin-type polyoxometalates (POMs), such as PW10V2 , have been utilized as tools to oxidize the methionine residues of this compound. nih.govacs.orgresearchgate.net These compounds facilitate the oxidation of methionine, leading to a significant inhibitory effect on this compound aggregation and a reduction in its neurotoxicity. nih.govacs.orgresearchgate.net The efficiency of these POMs in oxidizing methionine is related to their electronic properties, with an increase in vanadium substitution leading to a stronger oxidative effect. nih.govacs.orgresearchgate.net
Attenuation of this compound-Induced Neurotoxic Pathways
Beyond preventing aggregation, another key strategy is to counteract the downstream neurotoxic effects of this compound. This involves activating protective cellular mechanisms and mitigating oxidative stress.
Activation of Protective Cellular Pathways (e.g., PPARγ-autophagy pathway)
Recent research has highlighted the role of specific cellular signaling pathways in protecting against this compound-induced neurotoxicity. The peroxisome proliferator-activated receptor gamma (PPARγ) and autophagy pathways are of particular interest.
The antidiabetic drug troglitazone (B1681588) , a PPARγ agonist, has been shown to protect primary neuronal cells from this compound-induced cell death. nih.govnih.gov This neuroprotective effect is mediated through the activation of PPARγ and the subsequent inhibition of autophagy flux. nih.govnih.gov this compound can induce autophagic cell death in neurons, and troglitazone appears to counteract this by modulating the autophagy process. nih.govnih.gov The use of a PPARγ antagonist blocks these protective effects, confirming the central role of this receptor in the observed neuroprotection. nih.govnih.gov
Antioxidant Mechanisms
Oxidative stress is a significant contributor to the neurotoxicity of this compound. The peptide can induce the generation of reactive oxygen species (ROS), leading to cellular damage. nih.gov Therefore, antioxidant strategies are crucial for mitigating its pathogenic effects.
The green tea polyphenol Epigallocatechin-3-Gallate (EGCG) and N-acetylcysteine (NAC) are known ROS scavengers that have been shown to blunt the rise in intracellular ROS induced by this compound. nih.gov This reduction in oxidative stress, in turn, inhibits downstream inflammatory signaling pathways, such as the activation of the NLRP3 inflammasome. nih.gov
Lactoferrin , a protein with antioxidant properties, also protects neuronal cells against this compound-mediated neurotoxicity by scavenging ROS. spandidos-publications.com This action prevents mitochondrial dysfunction and blocks the activation of pro-apoptotic proteins like c-Jun N-terminal kinase (JNK) and caspase-3. spandidos-publications.com
Interactive Data Table: Attenuation of this compound-Induced Neurotoxicity
| Strategy | Compound/Pathway | Mechanism of Action | Observed Effect | Supporting Evidence |
| Activation of Protective Pathways | Troglitazone (PPARγ agonist) | Activates PPARγ, inhibits autophagy flux. | Protects neuronal cells from this compound-induced death. | Western blot, cell viability assays. nih.govnih.gov |
| Antioxidant Mechanisms | Epigallocatechin-3-Gallate (EGCG) | Scavenges reactive oxygen species (ROS). | Reduces intracellular ROS levels and inhibits inflammasome activation. | Flow cytometry. nih.gov |
| Antioxidant Mechanisms | N-acetylcysteine (NAC) | Scavenges reactive oxygen species (ROS). | Reduces intracellular ROS levels and inhibits inflammasome activation. | Flow cytometry. nih.gov |
| Antioxidant Mechanisms | Lactoferrin | Scavenges reactive oxygen species (ROS). | Protects against neuronal cell death, decreases ROS generation, and prevents mitochondrial dysfunction. | Cell viability assays, ROS measurements. spandidos-publications.com |
Secretome-Based Interventions
The secretome, the complex mixture of molecules secreted by cells into the extracellular space, has emerged as a promising avenue for therapeutic intervention in neurodegenerative diseases. This cell-free approach offers the potential to harness the beneficial effects of cells without the complexities and risks associated with direct cell transplantation. The secretome is rich in bioactive factors, including proteins, cytokines, and extracellular vesicles (EVs) such as exosomes and microvesicles, which can modulate various cellular processes. mdpi.comomicsdi.org Research into secretome-based interventions for prion diseases, particularly in the context of the pathogenic prion peptide fragment this compound, has revealed multifaceted mechanisms of action.
Neuroprotective Effects of Mesenchymal Stem Cell Secretomes
Mesenchymal stem cells (MSCs) are a prominent source for therapeutic secretomes due to their potent immunomodulatory and regenerative properties. mdpi.comnih.gov Studies utilizing the secretome from adipose-derived MSCs (AdMSCs) have demonstrated significant neuroprotective effects against this compound-induced toxicity in neuronal cell models. mdpi.comnih.govresearchgate.net
Treatment of SH-SY5Y neuroblastoma cells with the AdMSC secretome has been shown to preserve cell viability and reduce the neurotoxicity caused by this compound, as evidenced by a significant decrease in the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage. mdpi.comnih.govresearchgate.net Mechanistically, the AdMSC secretome exerts its protective effects through the modulation of inflammatory and apoptotic pathways. It has been observed to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), while simultaneously upregulating the anti-inflammatory cytokine interleukin-10 (IL-10). mdpi.comnih.govresearchgate.net
Furthermore, the AdMSC secretome influences the balance of apoptotic proteins. It inhibits the this compound-induced expression of the pro-apoptotic factor Bax and increases the expression of the anti-apoptotic factor Bcl-2. mdpi.comnih.govresearchgate.net However, no significant changes were observed in the levels of caspase-3, suggesting the anti-apoptotic mechanisms may operate through alternative pathways. mdpi.comnih.govresearchgate.net The secretome from AdMSCs also promotes the migratory activity of neuronal cells, which could aid in the regeneration of neurons damaged by prion-related pathology. mdpi.comnih.gov
The immunomodulatory effects of the AdMSC secretome extend to glial cells. In astrocytic C8D1A cells, the secretome has been shown to reduce the immunoreactivity of glial fibrillary acidic protein (GFAP), a marker of astrocyte activation, which is typically elevated in response to this compound. mdpi.comnih.govresearchgate.net Similarly, in BV2 microglial cells, the AdMSC secretome can decrease the immunoreactivity of Iba-1, a marker of microglial activation. mdpi.comnih.govresearchgate.net
While the secretome from AdMSCs has been a primary focus, secretomes from other MSC sources, such as bone marrow-derived MSCs (BMSC-CM), have also been shown to possess neuroprotective properties, including the ability to protect neurons from apoptosis. plos.org The secretomes from dental mesenchymal stem cells have also been noted for their neuroprotective and neuroregenerative potential. mdpi.com
Role of Glial Cell Secretomes
Glial cells, including microglia and astrocytes, play a dual role in the context of prion diseases. Their secretomes can be either neurotoxic or neuroprotective depending on their activation state. mdpi.com The neurotoxic peptide this compound is known to activate microglia, leading to the secretion of pro-inflammatory cytokines that contribute to neuronal damage. mdpi.commdpi.com However, activated microglia can also release anti-inflammatory factors that exert neuroprotective effects. mdpi.com The neurotoxic effects of this compound have been shown to be dependent on the presence of microglia, highlighting the critical role of the microglial secretome in mediating its pathogenicity. mdpi.com
Extracellular Vesicles as Key Mediators
Extracellular vesicles (EVs), including exosomes, are crucial components of the secretome that mediate intercellular communication by transferring their cargo of proteins, lipids, and nucleic acids. nih.gov In the context of prion diseases, EVs are implicated in both the spread of pathogenic prions and in potential therapeutic mechanisms. thno.org For instance, exosomes released from macrophages have been shown to contain the cellular prion protein (PrPC). mdpi.com
While specific studies detailing the direct role of exosomes from various cell sources in modulating this compound toxicity are still emerging, the general understanding of their function suggests they are key players in the effects observed with whole secretomes.
Interactive Data Table: Effects of Adipose-Derived Mesenchymal Stem Cell (AdMSC) Secretome on this compound-Induced Pathogenicity
| Parameter | Effect of this compound | Effect of AdMSC Secretome on this compound-Treated Cells | Cell Line | References |
| Neurotoxicity (LDH Release) | Increased | Decreased | SH-SY5Y | mdpi.comnih.govresearchgate.net |
| Pro-inflammatory Cytokine (TNF-α) | Increased | Decreased | SH-SY5Y | mdpi.comnih.govresearchgate.net |
| Pro-inflammatory Cytokine (IL-1β) | Increased | Decreased | SH-SY5Y | mdpi.comnih.govresearchgate.net |
| Anti-inflammatory Cytokine (IL-10) | - | Increased | SH-SY5Y | mdpi.comnih.govresearchgate.net |
| Pro-apoptotic Protein (Bax) | Increased | Decreased | SH-SY5Y | mdpi.comnih.govresearchgate.net |
| Anti-apoptotic Protein (Bcl-2) | Decreased | Increased | SH-SY5Y | mdpi.comnih.govresearchgate.net |
| Astrocyte Activation (GFAP) | Increased | Decreased | C8D1A | mdpi.comnih.govresearchgate.net |
| Microglial Activation (Iba-1) | Increased | Decreased | BV2 | mdpi.comnih.govresearchgate.net |
| Neuronal Cell Migration | - | Increased | SH-SY5Y | mdpi.comnih.gov |
Q & A
Q. What experimental models are commonly used to study PrP 106-126-induced neurotoxicity, and what parameters are measured?
this compound is primarily studied in in vitro neuronal models, such as SH-SY5Y human neuroblastoma cells and primary rodent hippocampal cultures. Key parameters include:
- Cell viability : Measured via Annexin V/propidium iodide staining, TUNEL assays, or MTT assays to quantify apoptosis .
- Oxidative stress : Intracellular ROS levels are tracked using fluorescent probes (e.g., DCFH-DA) .
- Mitochondrial dysfunction : Assessed via JC-1 staining for membrane depolarization or cytochrome c release .
- Protein expression : Western blotting for Bax translocation, Bcl-2 downregulation, and JNK activation .
Q. How does this compound induce mitochondrial dysfunction in neuronal cells?
this compound disrupts mitochondrial integrity by:
- Promoting Bax translocation to mitochondria, triggering cytochrome c release and caspase activation .
- Generating ROS through copper-binding interactions, leading to lipid peroxidation and oxidative damage .
- Depolarizing mitochondrial membranes via hydrophobic interactions, as shown in structural studies of oligomers .
Q. Why is this compound considered a suitable model for studying prion diseases despite being a synthetic peptide?
this compound mimics key pathological features of PrP<sup>Sc</sup>:
- Structural similarity : Forms β-sheet-rich amyloid fibrils and oligomers, recapitulating PrP<sup>Sc</sup> aggregation .
- Functional toxicity : Induces apoptosis, oxidative stress, and glial activation, mirroring prion disease mechanisms .
- Experimental tractability : Its synthetic nature allows precise control over concentration and aggregation states in mechanistic studies .
Advanced Research Questions
Q. How do researchers reconcile contradictory findings regarding this compound's interaction with cellular membranes under physiological conditions?
Contradictions arise from differing experimental conditions:
- Membrane charge/pH : this compound binds membranes only under non-physiological, high-electrostatic conditions (e.g., acidic pH or anionic lipids) .
- PrP<sup>C</sup> dependency : In neurons, toxicity requires endogenous PrP<sup>C</sup>, but astrocyte-released PrP can damage PrP-negative cells, suggesting alternative pathways .
- Lipid composition : Neuroblastoma cells with high unsaturated fatty acids show heightened sensitivity, implicating membrane fluidity in toxicity .
Q. What methodological approaches are used to investigate the role of lipid composition in this compound neurotoxicity?
- Lipid profiling : GC-MS or LC-MS to compare lipidomes of sensitive (e.g., SH-SY5Y) vs. resistant cells (e.g., renal epithelial cells) .
- Membrane fluidity assays : Fluorescence polarization with diphenylhexatriene (DPH) to measure microviscosity changes .
- Lipid supplementation : Exogenous addition of palmitic acid or cholesterol to modulate membrane properties and assess toxicity rescue .
Q. How do neuroprotective agents like IGF-1 or EGCG mitigate this compound-induced apoptosis, and what signaling pathways are involved?
| Agent | Mechanism | Experimental Evidence | References |
|---|---|---|---|
| IGF-1 | Inhibits Bax translocation, reduces ROS | Pretreatment with 200 ng/ml IGF-1 blocks Annexin V positivity in SH-SY5Y cells . | |
| EGCG | Activates Sirt1-autophagy pathway | 50 µM EGCG reduces LC3-II/p62 accumulation and mitochondrial depolarization . |
Q. What evidence supports or challenges the necessity of endogenous PrP<sup>C</sup> expression for this compound toxicity in different cell types?
- Support : PrP<sup>C</sup>-knockout neurons are resistant to this compound, and anti-PrP antibodies (e.g., SAF34) block toxicity .
- Challenge : Astrocyte-derived PrP aggregates damage PrP-negative neurons, and rabbit epithelial cells with low PrP<sup>C</sup> still show toxicity .
- Resolution : this compound may exploit alternative receptors (e.g., LRP1) or lipid interactions in PrP<sup>C</sup>-independent pathways .
Q. How do structural transitions between oligomeric and fibrillar states of this compound influence its neurotoxic activity?
- Oligomers : Exhibit higher toxicity due to dynamic, disordered structures that penetrate membranes and induce ROS .
- Fibrils : Less toxic but serve as reservoirs for oligomer release, as shown by solid-state NMR and Thioflavin T assays .
- Antibody modulation : mAbs 3-11 and 2-40 disrupt oligomerization and reduce toxicity in PC12 cells .
Key Data Contradictions and Resolutions
- Membrane Interaction : While this compound does not bind membranes under physiological conditions , lipid composition alterations (e.g., unsaturated fatty acids) enhance toxicity in neuroblastoma cells .
- PrP<sup>C</sup> Dependency : Toxicity in neurons requires PrP<sup>C</sup>, but astrocyte-mediated pathways bypass this requirement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
